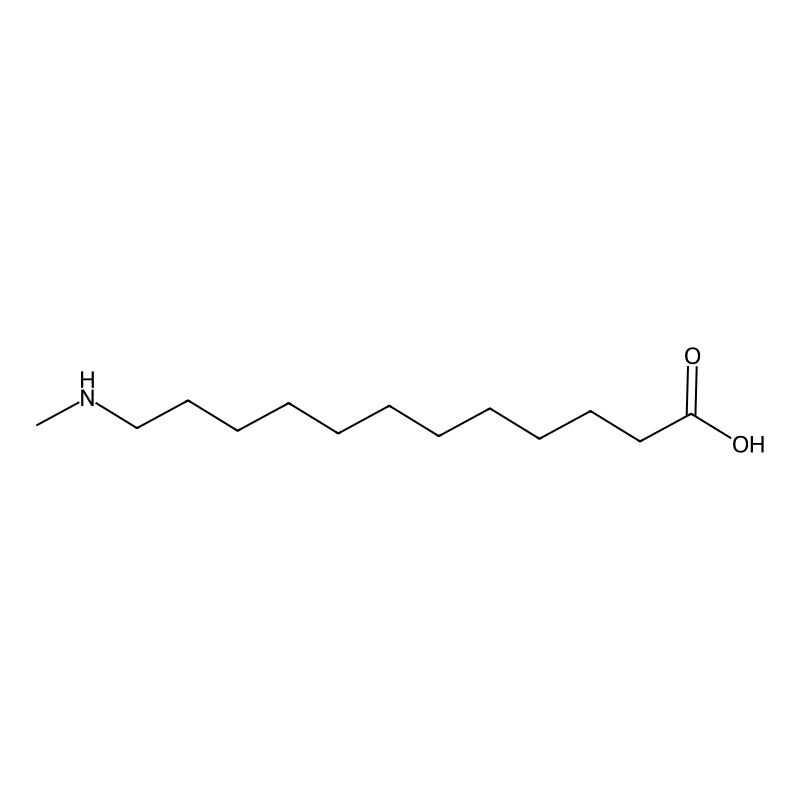

12-(Methylamino)dodecanoic acid

Content Navigation

- 1. General Information

- 2. 12-(Methylamino)dodecanoic Acid (CAS 7408-81-3): A Procurement Guide for Advanced Surface Modification

- 3. Non-Interchangeability: Why Analogs of 12-(Methylamino)dodecanoic Acid Are Not Direct Substitutes

- 4. Quantitative Evidence: Procurement Advantages of 12-(Methylamino)dodecanoic Acid

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

12-(Methylamino)dodecanoic acid is a bifunctional organic molecule featuring a twelve-carbon aliphatic chain, which imparts hydrophobicity, terminated by a hydrophilic carboxylic acid group and a secondary methylamino group. This amphiphilic structure makes it a key building block for creating self-assembled monolayers (SAMs) used to modify the surface energy and work function of substrates in organic electronics. Its primary role is as a surface passivating agent and interfacial modifier, particularly in applications like perovskite solar cells, where precise control over surface chemistry is critical for device performance and stability.

Substituting 12-(methylamino)dodecanoic acid with a seemingly similar analog, such as the primary amine 12-aminododecanoic acid or its own hydrochloride salt, often leads to process failure or suboptimal performance. The presence of the N-methyl group fundamentally alters the molecule's function as a secondary amine, which prevents the formation of performance-limiting quasi-2D layers that can occur with primary amines during perovskite device fabrication. Furthermore, the choice between the free acid and its hydrochloride salt is a critical, process-defining decision, as their solubilities in polar versus non-polar organic solvents are drastically different, making them incompatible with identical formulation workflows. These differences in reactivity, intermolecular interaction, and processability mean that precise specification is required for reproducible outcomes.

References

- [1] Mahmud, M. A., et al. Dual Interface Passivation in Mixed-Halide Perovskite Solar Cells by Bilateral Amine. ACS Applied Energy Materials. 2023, 6(9), 4839–4847.

- [2] Anderson, B. D., & Conradi, R. A. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research. 1985, 2(2), 65–68.

Precursor Suitability: Avoids Performance-Limiting 2D Layer Formation in Perovskite Films Unlike Primary Amine Analogs

In perovskite solar cell fabrication, primary amines (e.g., 12-aminododecanoic acid) used as passivating agents can generate quasi-2D/3D perovskite structures. These structures often exhibit poor charge transport properties, limiting device performance. In contrast, secondary amines, such as the N-methylamino group in this compound, passivate surface defects without disrupting the 3D perovskite symmetry. This is attributed to a lower binding strength that is sufficient for passivation but avoids the formation of insulating 2D layers, leading to devices with significantly higher open-circuit voltage (Voc). A study using a secondary diamine demonstrated a record-high Voc of 1.27 V, showcasing the advantage of this amine class in minimizing photovoltage loss.

| Evidence Dimension | Effect on Perovskite Structure & Performance |

| Target Compound Data | Secondary amine passivates defects while preserving the desirable 3D perovskite phase, enabling higher photovoltage. |

| Comparator Or Baseline | Primary amine analogs can form performance-limiting quasi-2D/3D structures with poor charge transport properties. |

| Quantified Difference | A device passivated with a secondary amine achieved a record Voc of 1.27 V, a key metric where primary amine passivation can be limiting. |

| Conditions | Passivation of mixed-halide perovskite thin films for solar cell fabrication. |

For achieving high-efficiency perovskite devices, selecting this secondary amine over a primary amine analog is critical to prevent the formation of charge-transport-limiting structures.

Processability: Enables Formulation in Organic Solvents Where Hydrochloride Salts Fail

The choice between this free acid and its hydrochloride salt is a fundamental process-compatibility decision. As a zwitterionic compound, 12-(methylamino)dodecanoic acid exhibits solubility in specific organic solvents like methanol. In contrast, amine hydrochloride salts are specifically designed for enhanced solubility in highly polar solvents, often water, and typically have poor solubility in common organic solvents used for device fabrication like isopropanol or dimethylformamide (DMF). A procurement error, such as selecting the HCl salt for a process requiring dissolution in a moderately polar or non-polar organic solvent, would lead to formulation failure.

| Evidence Dimension | Solubility Profile |

| Target Compound Data | Soluble in select organic solvents such as methanol (e.g., 50 mg/mL). |

| Comparator Or Baseline | Hydrochloride salts of amines are generally insoluble or poorly soluble in many common organic solvents but highly soluble in water. |

| Quantified Difference | Qualitatively different solubility profiles; non-interchangeable for a fixed solvent system. |

| Conditions | Solution formulation for chemical synthesis or thin-film deposition. |

This specific free acid form is required for processes using certain organic solvent systems where the corresponding hydrochloride salt would be insoluble.

Surface Property Control: N-Methyl Group Alters SAM Packing and Surface Energy vs. Primary Amine

When forming a self-assembled monolayer (SAM), the terminal functional group dictates the final surface properties. The secondary amine of 12-(methylamino)dodecanoic acid has fundamentally different intermolecular interaction potential compared to the primary amine of 12-aminododecanoic acid. Primary amines can act as hydrogen bond donors through two N-H bonds, leading to strong lateral interactions that influence monolayer packing density and ordering. The N-methyl group blocks one of these hydrogen bond donor sites, resulting in a different packing structure, surface dipole, and consequently, a different final work function and surface energy. Therefore, substituting one for the other would result in an uncontrolled and different interfacial electronic barrier, making precise compound selection essential for reproducible device engineering.

| Evidence Dimension | Intermolecular Interaction in SAMs |

| Target Compound Data | Secondary amine (-NHCH3) has one N-H bond, leading to distinct hydrogen bonding networks and molecular packing. |

| Comparator Or Baseline | Primary amine (-NH2) has two N-H bonds, enabling more extensive hydrogen bonding which strongly influences monolayer structure. |

| Quantified Difference | Different number of hydrogen bond donors (one vs. two), leading to qualitatively different packing densities and surface dipoles. |

| Conditions | Formation of self-assembled monolayers on oxide or metal surfaces. |

To achieve a specific, reproducible work function or surface energy, the choice between a secondary and primary amine terminal group is critical and non-negotiable.

High-Voltage Perovskite Solar Cells: Passivating Surface Defects Without Creating Transport Barriers

This compound is the right choice for research and development of high-efficiency perovskite solar cells where maximizing the open-circuit voltage is a key objective. Its secondary amine structure allows it to effectively passivate undercoordinated lead defects on the perovskite surface while avoiding the formation of insulating 2D layers that can hinder charge extraction and are a known risk when using primary amine analogs.

Interfacial Engineering in Organic Electronics: Solution-Deposited SAMs for Work Function Tuning

For fabricating organic electronic devices, this compound is specified when a solution-based deposition of a SAM from a moderately polar organic solvent is required. Its solubility profile makes it suitable for such processes, while its N-methylamino terminus provides a distinct and reproducible modification to the work function of electrodes like ITO or gold, which is different from that achieved with primary amine or other functional groups.

Precursor for Synthesizing Specialized Surfactants or Polymers

In multi-step organic synthesis, this molecule serves as a valuable precursor when a long aliphatic chain with a terminal secondary amine is required. Its defined structure, distinct from the more reactive primary amine, allows for selective chemical transformations. The free acid form is specifically chosen for reaction schemes carried out in organic solvents where the hydrochloride salt would be immiscible.

References

- [1] Mahmud, M. A., et al. Dual Interface Passivation in Mixed-Halide Perovskite Solar Cells by Bilateral Amine. ACS Applied Energy Materials. 2023, 6(9), 4839–4847.

- [2] Love, J. C., et al. Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. 2005, 105(4), 1103–1169.